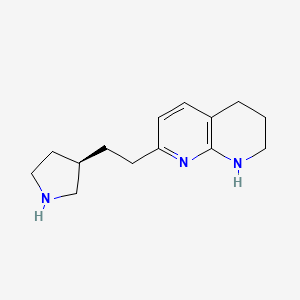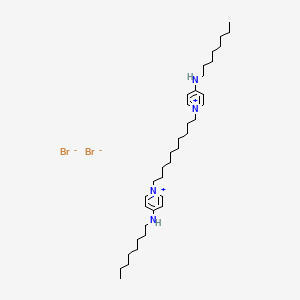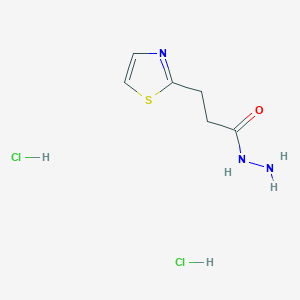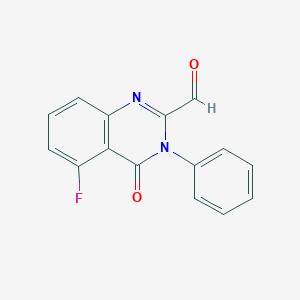
(R)-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a tetrahydro-naphthyridine moiety. Its stereochemistry, denoted by the ®-configuration, plays a crucial role in its biological activity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine typically involves multiple steps, starting from readily available precursors. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of an appropriate amine with a dihaloalkane under basic conditions.
Construction of the Tetrahydro-naphthyridine Moiety: This involves a series of condensation reactions, often using aldehydes or ketones as starting materials.
Coupling of the Two Moieties: The final step involves coupling the pyrrolidine ring with the tetrahydro-naphthyridine moiety, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Pyrrolidin-3-yl-(1-thiazol-2-yl-ethyl)-amine hydrochloride
- Ethyl ®-2-(pyrrolidin-3-yl)acetate hydrochloride
Uniqueness
®-7-(2-(Pyrrolidin-3-yl)ethyl)-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to its specific combination of a pyrrolidine ring and a tetrahydro-naphthyridine moiety, which imparts distinct chemical and biological properties. Its stereochemistry further enhances its specificity and potency in biological systems.
Propiedades
Fórmula molecular |
C14H21N3 |
|---|---|
Peso molecular |
231.34 g/mol |
Nombre IUPAC |
7-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C14H21N3/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11/h4,6,11,15H,1-3,5,7-10H2,(H,16,17)/t11-/m1/s1 |
Clave InChI |
YZJGRVBLGILSDF-LLVKDONJSA-N |
SMILES isomérico |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCNC3 |
SMILES canónico |
C1CC2=C(NC1)N=C(C=C2)CCC3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)









![1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one](/img/structure/B12955591.png)
